
5-(Carboxymethyl)proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Carboxymethyl)proline is an amino acid analog that has gained attention in recent years due to its potential applications in the field of pharmaceuticals and biotechnology. This molecule is a derivative of proline and has a carboxymethyl group attached to its side chain. The purpose of
Mechanism of Action
The mechanism of action of 5-(Carboxymethyl)proline is not well understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation and oxidative stress in various cell types. It has also been shown to have a protective effect on cells exposed to toxic agents such as hydrogen peroxide. In addition, this molecule has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(Carboxymethyl)proline in lab experiments is its stability and solubility in water. This molecule can also be easily synthesized in large quantities, making it a cost-effective option for research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-(Carboxymethyl)proline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an antioxidant in food and cosmetic industries. Additionally, further studies are needed to elucidate the mechanism of action and potential side effects of this molecule.
Conclusion
In conclusion, this compound is a promising molecule that has potential applications in the field of pharmaceuticals and biotechnology. Its synthesis method is well established, and its scientific research application has been extensively studied. While its mechanism of action is not well understood, it has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 5-(Carboxymethyl)proline involves the reaction of proline with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method has been widely used in the literature and has been optimized for high yield and purity.
Scientific Research Applications
5-(Carboxymethyl)proline has been studied for its potential applications in the field of pharmaceuticals and biotechnology. This molecule has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
properties
CAS RN |
176036-37-6 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)3-4-1-2-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
LIZWYFXJOOUDNV-UHFFFAOYSA-N |
SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1CC(=O)O)C(=O)O |
synonyms |
2-Pyrrolidineaceticacid,5-carboxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
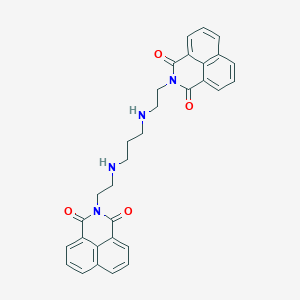

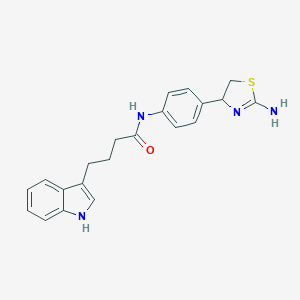
![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)


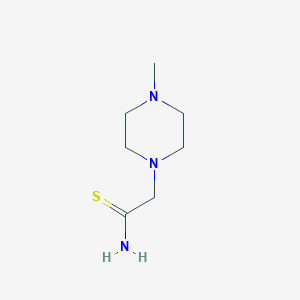

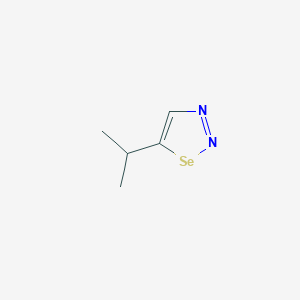
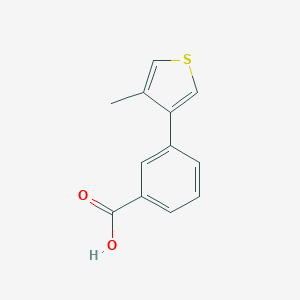
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)